molecular formula C14H20INO2 B12750838 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide CAS No. 200064-89-7

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide

Cat. No.: B12750838
CAS No.: 200064-89-7
M. Wt: 361.22 g/mol
InChI Key: YSUMIELKUXKBAF-UHFFFAOYSA-M
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Description

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide is a quaternary ammonium compound It is characterized by its unique structure, which includes a quinolinium core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide typically involves the following steps:

    Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives. These reactions often involve cyclization and subsequent functionalization to introduce the desired substituents.

    Introduction of the Ethoxy and Oxoethyl Groups: The ethoxy and oxoethyl groups are introduced through esterification and oxidation reactions. Common reagents used in these steps include ethyl iodide and oxidizing agents such as potassium permanganate.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the quinolinium core. This is achieved by reacting the intermediate compound with methyl iodide, resulting in the formation of the quaternary ammonium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinolinium core to a more reduced state, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolinium N-oxides, while substitution reactions can yield various substituted quinolinium derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-methylquinolinium iodide: Lacks the ethoxy and oxoethyl groups, resulting in different chemical properties and biological activities.

    1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-1-methylquinolinium iodide: Contains a hydroxyethyl group instead of an ethoxy group, leading to differences in solubility and reactivity.

Uniqueness

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and oxoethyl groups enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

200064-89-7

Molecular Formula

C14H20INO2

Molecular Weight

361.22 g/mol

IUPAC Name

ethyl 2-(1-methyl-3,4-dihydro-2H-quinolin-1-ium-1-yl)acetate;iodide

InChI

InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)10-6-8-12-7-4-5-9-13(12)15;/h4-5,7,9H,3,6,8,10-11H2,1-2H3;1H/q+1;/p-1

InChI Key

YSUMIELKUXKBAF-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1(CCCC2=CC=CC=C21)C.[I-]

Origin of Product

United States

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